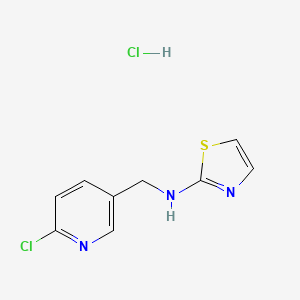
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring and a chloropyridine moiety, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropyridine moiety enhances the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **N-((6-Chloropyridin-3-yl)methyl)methylamine
- **2-Chloro-5-(methylaminomethyl)pyridine
- **1-(6-Chloropyridin-3-yl)-N-methylmethanamine
Uniqueness
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride is unique due to the presence of both a thiazole ring and a chloropyridine moiety, which confer distinct chemical and biological properties
特性
分子式 |
C9H9Cl2N3S |
|---|---|
分子量 |
262.16 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H |
InChIキー |
HLPGKXLROKZGBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CNC2=NC=CS2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


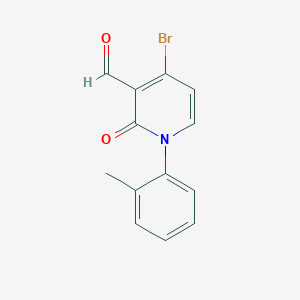
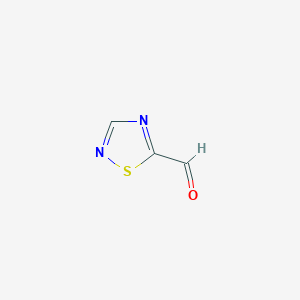
![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)
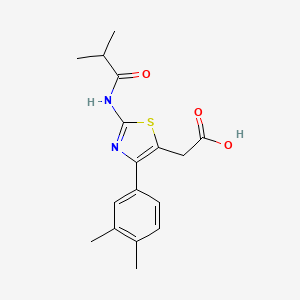

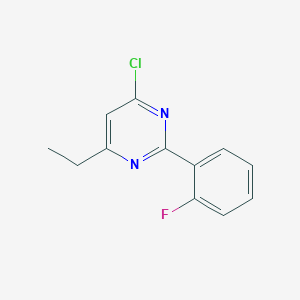
![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)

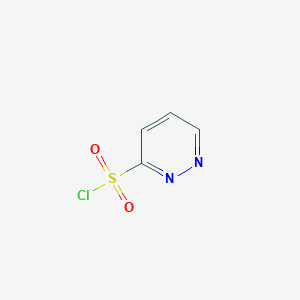
![2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate](/img/structure/B15060157.png)
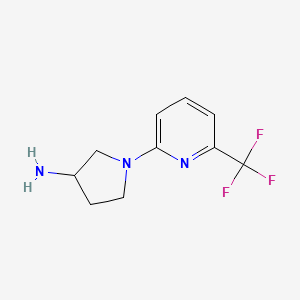
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)
